

Application Notes and Protocols for Determining the EC50 Value of PF-06685249

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Compound of Interest

Compound Name: PF-06685249

Cat. No.: B610024

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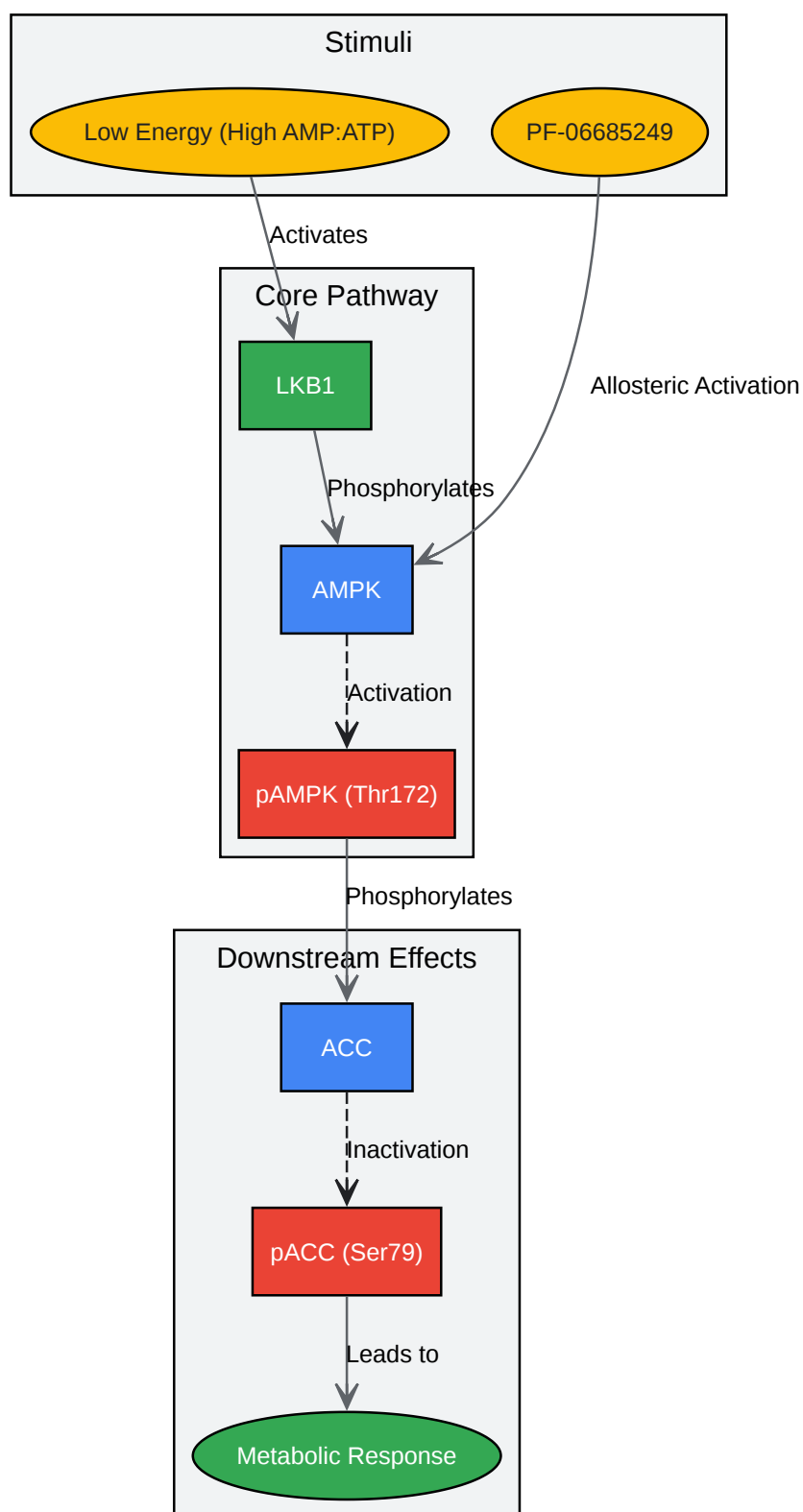
For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06685249 is a potent, orally active allosteric activator of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis, making it an attractive therapeutic target for metabolic diseases. Determining the half-maximal effective concentration (EC50) of **PF-06685249** is crucial for characterizing its potency and guiding further drug development. These application notes provide detailed protocols for various cell-based assays to accurately measure the EC50 value of **PF-06685249** by assessing the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).

Signaling Pathway of AMPK Activation

AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. Its activation is triggered by an increase in the cellular AMP:ATP ratio, indicating low energy status. This leads to the phosphorylation of the α subunit at threonine 172 (Thr172) by upstream kinases, primarily LKB1. Activated AMPK then phosphorylates a multitude of downstream targets to restore energy balance. A key substrate is ACC, which is phosphorylated at Serine 79 (Ser79), leading to its inactivation and a switch from fatty acid synthesis to fatty acid oxidation. **PF-06685249** acts as an allosteric activator, promoting a conformation of AMPK that is more readily phosphorylated and activated.



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Figure 1: Simplified AMPK signaling pathway.

Data Presentation

The following table summarizes the expected EC50 values for **PF-06685249** based on different assay methodologies. The actual values obtained will be dependent on the specific cell line and experimental conditions.

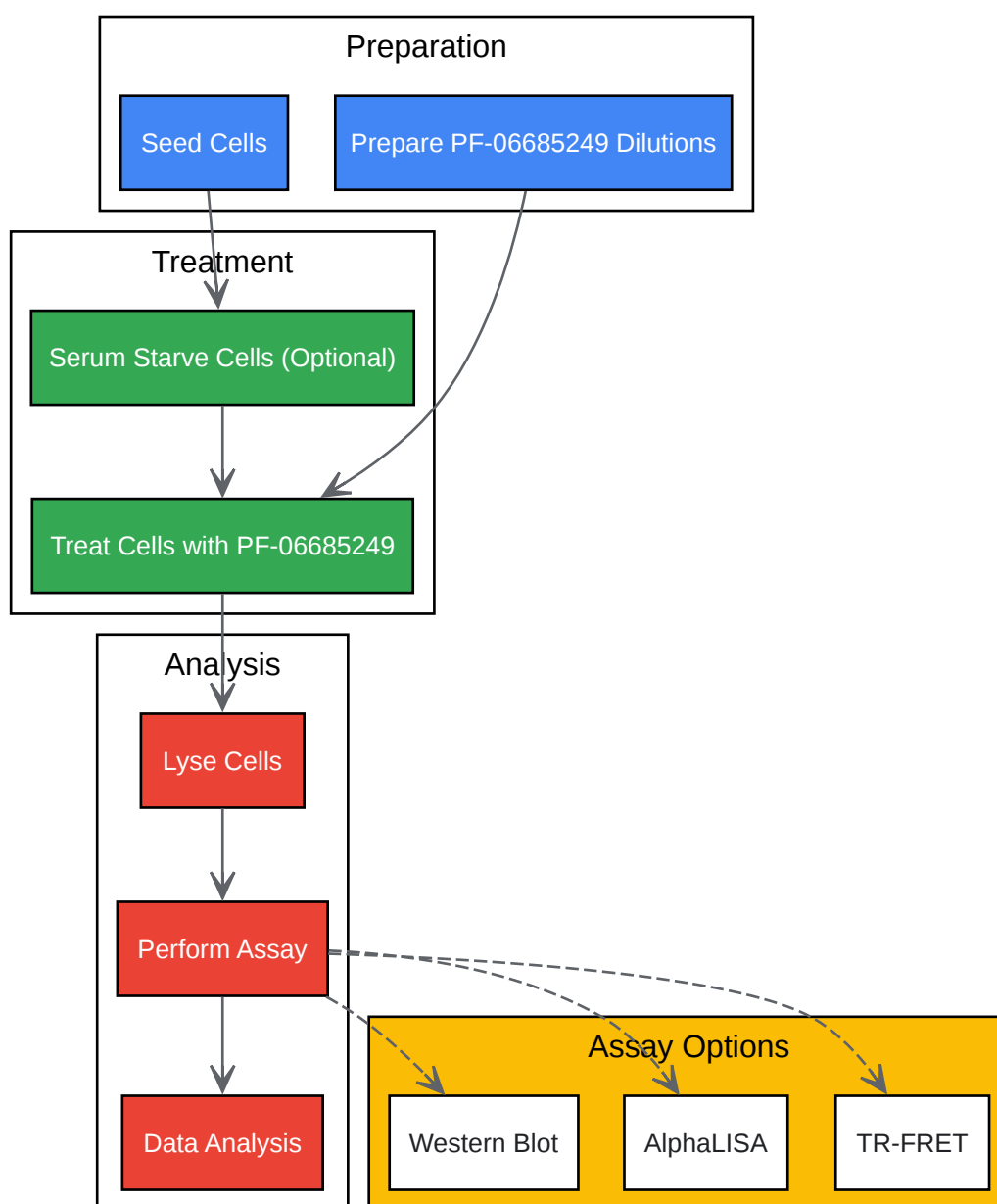
Assay Method	Readout	Expected EC50 Range (nM)	Throughput
Western Blot	pAMPK (Thr172) / pACC (Ser79)	10 - 100	Low
AlphaLISA SureFire	pAMPK (Thr172)	5 - 50	High
TR-FRET	pAMPK (Thr172)	5 - 50	High

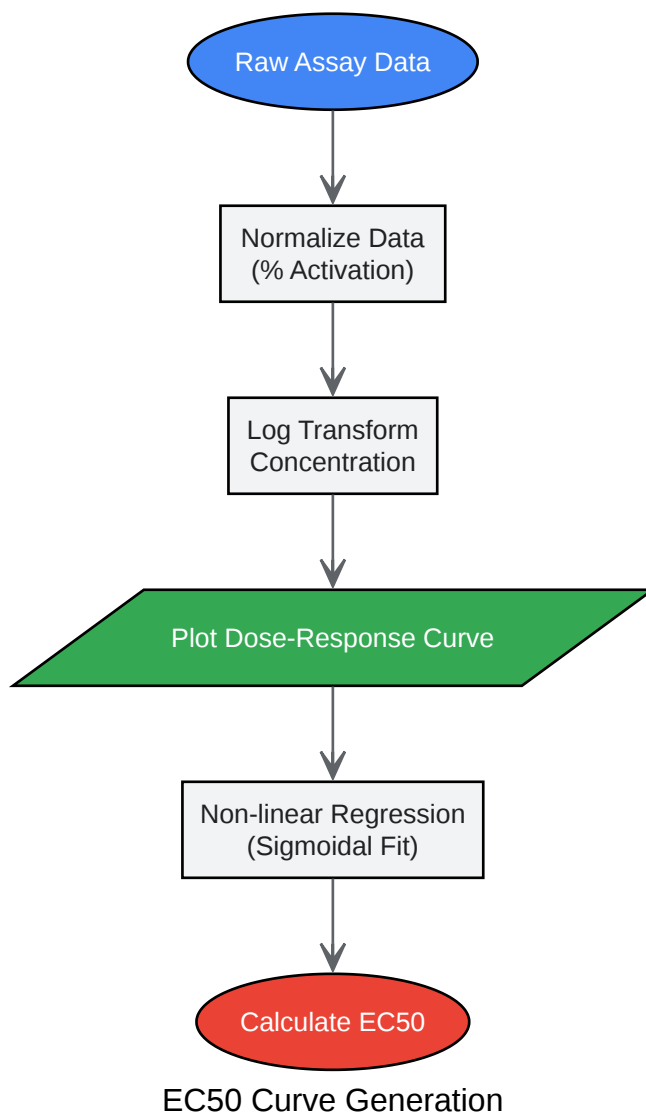
Experimental Protocols

General Cell Culture and Compound Preparation

- Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable choice as they endogenously express AMPK.^[1] Other cell lines such as HepG2 or C2C12 can also be used.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
- **PF-06685249** Preparation: Prepare a stock solution of **PF-06685249** in DMSO. Further dilute the stock solution in serum-free culture medium to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Experimental Workflow





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References

- 1. researchgate.net [researchgate.net]

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